molecular formula C10H18O3 B12803399 Cyclohexyl 2-hydroxy-2-methylpropanoate CAS No. 34900-11-3

Cyclohexyl 2-hydroxy-2-methylpropanoate

Cat. No.: B12803399
CAS No.: 34900-11-3
M. Wt: 186.25 g/mol
InChI Key: GKGKKHKRGIAAFZ-UHFFFAOYSA-N
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Description

Cyclohexyl 2-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C10H18O3 It is an ester derived from cyclohexanol and 2-hydroxy-2-methylpropanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 2-hydroxy-2-methylpropanoate can be synthesized through the esterification reaction between cyclohexanol and 2-hydroxy-2-methylpropanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and alcohols.

Scientific Research Applications

Cyclohexyl 2-hydroxy-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexyl 2-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclohexanol and 2-hydroxy-2-methylpropanoic acid, which may exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclohexyl 2-hydroxy-2-methylpropanoate can be compared with other similar esters, such as:

    Cyclohexyl acetate: Similar in structure but with an acetate group instead of a 2-hydroxy-2-methylpropanoate group.

    Cyclohexyl propanoate: Similar but lacks the hydroxyl group on the propanoate moiety.

    Cyclohexyl butanoate: Similar but with a longer carbon chain in the ester group.

Properties

CAS No.

34900-11-3

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

cyclohexyl 2-hydroxy-2-methylpropanoate

InChI

InChI=1S/C10H18O3/c1-10(2,12)9(11)13-8-6-4-3-5-7-8/h8,12H,3-7H2,1-2H3

InChI Key

GKGKKHKRGIAAFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC1CCCCC1)O

Origin of Product

United States

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